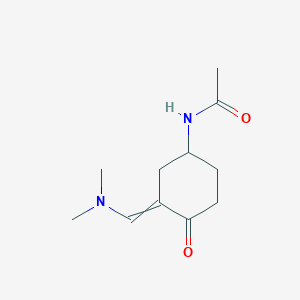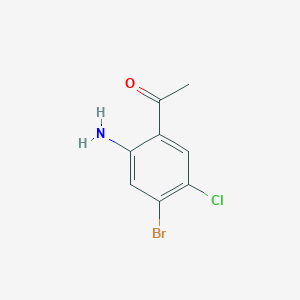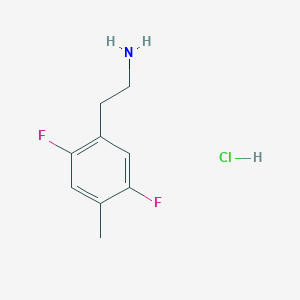
2-(2,5-Difluoro-4-methylphenyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Difluoro-4-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of two fluorine atoms and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Difluoro-4-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,5-difluoro-4-methylbenzene.
Bromination: The aromatic ring is brominated to introduce a bromine atom at the benzylic position.
Amination: The brominated intermediate undergoes a nucleophilic substitution reaction with ethan-1-amine to form the desired amine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the amine group to an alkylamine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are employed.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkylamines.
Substitution: Introduction of nitro or sulfonic acid groups on the aromatic ring.
Aplicaciones Científicas De Investigación
2-(2,5-Difluoro-4-methylphenyl)ethan-1-amine hydrochloride has several research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique chemical properties make it suitable for the development of advanced materials, such as polymers and coatings.
Biological Studies: It can serve as a probe in biological assays to study receptor-ligand interactions and enzyme activity.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Difluoro-4-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of fluorine atoms can enhance its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter receptors, leading to potential therapeutic effects in neurological conditions.
Comparación Con Compuestos Similares
- 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride
- 2,2-Difluoro-2-(3-methylphenyl)ethan-1-amine
- (1R)-2,2-Difluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride
Comparison:
- Structural Differences: The position and type of substituents on the phenyl ring can significantly influence the compound’s chemical and biological properties.
- Unique Features: The presence of both fluorine atoms and a methyl group in 2-(2,5-Difluoro-4-methylphenyl)ethan-1-amine hydrochloride may confer unique reactivity and selectivity compared to its analogs.
This detailed analysis provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H12ClF2N |
|---|---|
Peso molecular |
207.65 g/mol |
Nombre IUPAC |
2-(2,5-difluoro-4-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H11F2N.ClH/c1-6-4-9(11)7(2-3-12)5-8(6)10;/h4-5H,2-3,12H2,1H3;1H |
Clave InChI |
ZLHGSRCIJJNWTE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1F)CCN)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![hexyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11732502.png)

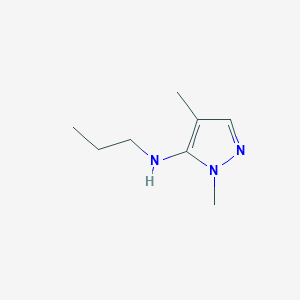
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B11732514.png)
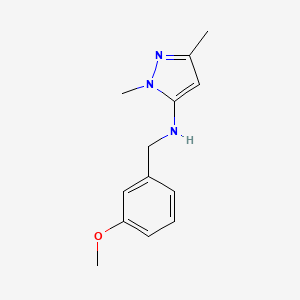
![benzyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732528.png)
![1-cyclopentyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11732529.png)
![3-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11732537.png)
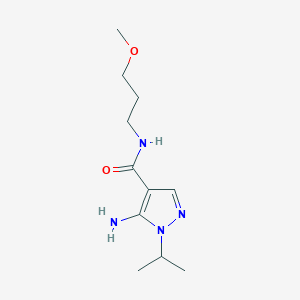
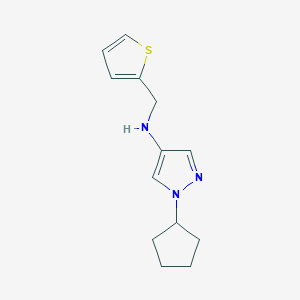
![4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11732562.png)
![1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11732574.png)
